2-Methoxy-10-allyl-11-hydroxy-N-methylaporphine
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Overview
Description
2-Methoxy-10-allyl-11-hydroxy-N-methylaporphine is a complex organic compound belonging to the aporphine alkaloid family. This compound is characterized by its unique structure, which includes a methoxy group, an allyl group, and a hydroxy group attached to the aporphine skeleton. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-10-allyl-11-hydroxy-N-methylaporphine typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:
Formation of the Aporphine Skeleton: This step involves the construction of the core aporphine structure through a series of cyclization reactions.
Introduction of Functional Groups: The methoxy, allyl, and hydroxy groups are introduced through specific reactions such as methylation, allylation, and hydroxylation.
Final Purification: The compound is purified using techniques like column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-10-allyl-11-hydroxy-N-methylaporphine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the allyl group or to convert the methoxy group to a hydroxy group.
Substitution: The methoxy and allyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the allyl group may produce saturated hydrocarbons .
Scientific Research Applications
2-Methoxy-10-allyl-11-hydroxy-N-methylaporphine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in studies related to cell signaling and receptor interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is explored for its use in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-10-allyl-11-hydroxy-N-methylaporphine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
2-Methoxy-10-allyl-11-hydroxy-N-methylaporphine can be compared with other aporphine alkaloids, such as:
10-Allyl-11-hydroxy-N-methylaporphine: Similar structure but lacks the methoxy group.
2-Methoxy-11-hydroxy-N-methylaporphine: Similar structure but lacks the allyl group.
10-Allyl-2-methoxy-N-methylaporphine: Similar structure but lacks the hydroxy group.
The uniqueness of this compound lies in the combination of all three functional groups, which may contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C21H23NO2 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
(6aR)-2-methoxy-6-methyl-10-prop-2-enyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol |
InChI |
InChI=1S/C21H23NO2/c1-4-5-13-6-7-14-11-18-19-15(8-9-22(18)2)10-16(24-3)12-17(19)20(14)21(13)23/h4,6-7,10,12,18,23H,1,5,8-9,11H2,2-3H3/t18-/m1/s1 |
InChI Key |
NZGYOYHJUVTVOA-GOSISDBHSA-N |
Isomeric SMILES |
CN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)CC=C)O |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=C(C=C4)CC=C)O |
Origin of Product |
United States |
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